molecular formula C21H14N2O4 B303235 Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-

Cat. No. B303235
M. Wt: 358.3 g/mol
InChI Key: KZLYSRQPRVKBLO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- in inhibiting the growth of cancer cells is not fully understood. However, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to cell death. Additionally, propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- in lab experiments include its potential applications in cancer research and metal ion detection. However, the limitations of using the compound include its synthetic nature, which may limit its availability and the need for extensive purification procedures.

Future Directions

There are several future directions for the study of propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its potential as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of the compound in inhibiting cancer cell growth.

Synthesis Methods

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-furylamine with 4-nitrobenzaldehyde to produce 4-nitro-N-(2-furanyl)benzamide. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step involves the reaction of the resulting compound with phthalic anhydride to produce propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-.

Scientific Research Applications

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

(E)-N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C21H14N2O4/c24-18(12-11-15-8-5-13-27-15)22-17-10-4-9-16-19(17)21(26)23(20(16)25)14-6-2-1-3-7-14/h1-13H,(H,22,24)/b12-11+

InChI Key

KZLYSRQPRVKBLO-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=CO4

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=CO4

Origin of Product

United States

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